molecular formula C14H15NO B8505781 4-[(2-Oxocyclohexyl)methyl]benzonitrile CAS No. 189120-11-4

4-[(2-Oxocyclohexyl)methyl]benzonitrile

Cat. No.: B8505781
CAS No.: 189120-11-4
M. Wt: 213.27 g/mol
InChI Key: RIEGMVKAQXZDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Oxocyclohexyl)methyl]benzonitrile is a benzonitrile derivative featuring a cyclohexane ring substituted with a ketone (oxo) group at the 2-position, connected via a methylene linker to the para position of the benzene ring. The nitrile group (-C≡N) confers strong electron-withdrawing properties, while the cyclohexyl oxo moiety introduces steric and electronic complexity.

Properties

CAS No.

189120-11-4

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-[(2-oxocyclohexyl)methyl]benzonitrile

InChI

InChI=1S/C14H15NO/c15-10-12-7-5-11(6-8-12)9-13-3-1-2-4-14(13)16/h5-8,13H,1-4,9H2

InChI Key

RIEGMVKAQXZDCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related benzonitrile derivatives and their distinguishing characteristics:

Compound Name Structural Features Molecular Weight Key Properties/Applications References
4-[(2-Oxocyclohexyl)methyl]benzonitrile 2-Oxocyclohexylmethyl group at para position; nitrile group. ~217.25* Potential ligand for receptors; hydrogen bonding with ARG 372 (hypothesized).
4-[(R)-Hydroxy((S)-2-oxocyclohexyl)methyl]benzonitrile (4e) Additional hydroxyl group on the cyclohexyl ring; stereochemistry at R and S positions. ~231.29 Enhanced hydrogen bonding capacity; studied for stereochemical effects on reactivity.
4-(4-Oxocyclohexyl)benzonitrile Oxo group at 4-position of cyclohexane (vs. 2-position). 199.25 Altered steric and electronic profile; potential differences in receptor binding.
4-((1H-indol-3-yl)methyl)benzonitrile (3a) Indole substituent at para position. 222.27 Photophysical applications; bulky aromatic group may enhance fluorescence.
4-[(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile Triazole-thione and imine groups. 243.29 Chelating properties; potential antimicrobial or catalytic applications.
4-[(4-{5-[(4-Methoxypiperidin-4-yl)methoxy]-3-methylpyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile (24) Piperazine and pyridine moieties; methoxy-piperidine linker. 461.54 AMP-activated protein kinase activation; complex pharmacokinetics due to extended structure.
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile Benzoxazine ring with fluorine substitution. 296.30 Anti-intrahepatic cholestasis activity; halogen enhances lipophilicity.

*Calculated based on empirical formula C₁₄H₁₅NO.

Comparative Analysis of Physicochemical and Functional Properties

Electronic Effects
  • This contrasts with 4-(4-Oxocyclohexyl)benzonitrile, where the 4-oxo position may lead to different resonance effects .
  • Indole derivatives (e.g., 3a): The electron-rich indole moiety counterbalances the nitrile’s electron-withdrawing nature, enabling applications in nonlinear optics (NLO) .
Steric and Conformational Flexibility
  • The cyclohexyl oxo group in 4-[(2-Oxocyclohexyl)methyl]benzonitrile introduces conformational constraints compared to 4-[(tetrahydro-2H-pyran-2-ylmethoxy)methyl]benzonitrile (), which has a more rigid tetrahydropyran ring.
  • Compound 4e () exhibits stereochemical complexity, which could influence its binding affinity in biological systems compared to the non-chiral target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.